molecular formula C7H15N B030895 4-Methylcyclohexylamine CAS No. 2523-56-0

4-Methylcyclohexylamine

Cat. No. B030895
CAS RN: 2523-56-0
M. Wt: 113.2 g/mol
InChI Key: KSMVBYPXNKCPAJ-UHFFFAOYSA-N
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Description

4-Methylcyclohexylamine is a compound that has garnered interest due to its potential applications in various industries, including pharmaceuticals and materials science. However, specific studies directly on 4-Methylcyclohexylamine are limited, and its characteristics can be inferred from research on similar compounds and their chemical behaviors.

Synthesis Analysis

The synthesis of compounds similar to 4-Methylcyclohexylamine often involves complex organic reactions. For example, the synthesis and chemical transformations of cyclohexane derivatives have been a topic of research, indicating the methods that might be applicable to 4-Methylcyclohexylamine. These methods include reductive amination, catalytic hydrogenation, and functional group interconversion strategies (Paustenbach et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Methylcyclohexylamine, inferred from studies on cyclohexane and its derivatives, showcases a six-membered ring with a methyl group and an amine functional group attached. These structural features influence the compound's reactivity and physical properties, with the cyclohexane ring providing a rigid backbone and the amine group offering sites for nucleophilic reactions.

Chemical Reactions and Properties

Chemical reactions involving cyclohexylamine derivatives typically include nucleophilic substitution, electrophilic addition, and conjugation with other molecules. The presence of the amine group in 4-Methylcyclohexylamine would allow for its participation in the formation of amides, imines, and Schiff bases, reflecting its versatility in chemical synthesis. The compound's chemical properties are characterized by its basicity, solubility in organic solvents, and ability to form hydrogen bonds (Gomaa & Ali, 2020).

Scientific Research Applications

  • Inhibitor of Spermidine Synthase : Trans-4-methylcyclohexylamine has been identified as a potent inhibitor of spermidine synthase, with significant inhibition at a concentration of 1.7 M. This characteristic makes it comparable to cyclohexylamine and S-adenosyl-1,8-diamino-3-thiocarboxylate (Shirahata, Morohoshi, & Samejima, 1988).

  • In Vivo Effects on Rat Tissues : Oral administration of trans-4-methylcyclohexylamine can influence spermidine and spermine levels in rat tissues. It facilitates the investigation of the downregulation of spermidine and the upregulation of spermine (Kobayashi et al., 2005).

  • Mutagenic and Toxic Effects : It has exhibited mutagenic activity and strong toxic effects on human lymphocytes, which is significant for its therapeutic use in conditions like leukemias and lymphomas (Perocco et al., 1985).

  • Potential in Epilepsy Treatment : It has been involved in the synthesis of newer enaminones, which are being studied as safer alternatives for treating epilepsy (Scott et al., 1993).

  • Nonnutritive Sweeteners : 4-Methylcyclohexylsulfamate, derived from 4-methylcyclohexylamine, has been studied as a nonnutritive sweetener with limited metabolite formation in rats (Spillane, Benson, & McGlinchey, 1979).

  • Hydrodenitrogenation Studies : It is used in hydrodenitrogenation studies over sulfided NiMo/γ-Al2O3, producing 2-methylcyclohexanethiol, a quasi primary product in the reaction (Rota & Prins, 2000).

  • Enhancement of Hydrodenitrogenation Activity : In situ fluorination of methylcyclohexylamine enhances its hydrodenitrogenation activity, with silica-alumina-supported catalysts showing higher activity than alumina-supported catalysts (Qu & Prins, 2002).

  • Carcinogenicity Studies : Deuterium-labeled N-nitroso-N-methylcyclohexylamine has been studied for its carcinogenicity, suggesting the oxidation of the methyl group is not a rate-limiting step in esophageal tumor induction (Lijinsky & Reuber, 1980).

  • Preparation of Isocyanates : 4-Methylcyclohexylamine has been used in the preparation of trans-1-Isocyanato-4-methylcyclohexane, providing a method for preparing this compound in a mild, low-cost, and waste-free manner (Deng Yong, 2001).

  • Phase Transition Studies : The inclusion compound 9-phenylfluoren-9-ol4-methylcyclohexylamine undergoes a temperature-dependent phase transition, with no volume change and minimal host conformation change (Caira, Nassimbeni, Su, & Weber, 2003).

  • Analytical Chemistry : It is studied in the context of analytical chemistry, particularly in the analysis of psychoactive arylcyclohexylamines in biological matrices (De Paoli et al., 2013).

  • Synthesis and Characterization of New Substances : The synthesis and characterization of N-alkyl-arylcyclohexylamines, related to 4-methylcyclohexylamine, aid in the identification of emerging substances of abuse (Wallach et al., 2016).

Safety And Hazards

4-Methylcyclohexylamine is considered hazardous. It is flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Relevant Papers

The paper “Stereoselective Synthesis of Alicylic Amines” discusses the production of alicyclic amines like 4-methylcyclohexylamine by hydrogenation of the respective aromatic amine . It also examines the effects of solvent and the poisoning aspects of the products on the hydrogenation of both 4-methylaniline and 4-tert-butylaniline .

properties

IUPAC Name

4-methylcyclohexan-1-amine
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InChI

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
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InChI Key

KSMVBYPXNKCPAJ-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)N
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Molecular Formula

C7H15N
Record name P-AMINOCYCLOHEXYLMETHANE
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DSSTOX Substance ID

DTXSID2064232, DTXSID801307354, DTXSID601309835
Record name Cyclohexanamine, 4-methyl-
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Record name trans-4-Methylcyclohexylamine
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Molecular Weight

113.20 g/mol
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Physical Description

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire.
Record name P-AMINOCYCLOHEXYLMETHANE
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Product Name

4-Methylcyclohexylamine

CAS RN

2523-56-0, 6321-23-9, 2523-55-9
Record name P-AMINOCYCLOHEXYLMETHANE
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Record name 4-Methylcyclohexylamine, trans-
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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